molecular formula C13H16ClN3 B3038974 N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine CAS No. 940357-53-9

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

货号: B3038974
CAS 编号: 940357-53-9
分子量: 249.74 g/mol
InChI 键: UGRISRKTUDHSPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a synthetic amine derivative featuring a 3-chlorobenzyl group attached to a propylamine chain terminated by a 1H-imidazole ring. This structure combines lipophilic (chlorobenzyl) and hydrophilic (imidazole) moieties, making it a candidate for diverse pharmacological applications. Its synthesis likely involves nucleophilic substitution or reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and 3-chlorobenzyl chloride under basic conditions, analogous to methods used for related compounds .

属性

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRISRKTUDHSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural and Functional Comparison with Analogs

Halogen-Substituted Benzyl Derivatives

a. N-(2-Chloro-6-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Substitutes the 3-chlorobenzyl group with a 2-chloro-6-fluorobenzyl moiety.
  • Molecular weight: 267.73 g/mol .
b. N-(4-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Replaces chlorine with a para-fluorine on the benzyl ring.
  • Impact: Fluorine’s electron-withdrawing nature reduces lipophilicity (logP ~1.8 vs.

Non-Aromatic Amine Substituents

a. N-(Cyclohexylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Features a cyclohexylmethyl group instead of benzyl.
  • Impact : Increased steric bulk and lipophilicity (logP ~3.0) may improve membrane permeability but reduce target specificity. Molecular weight: 249.38 g/mol .
b. N-Methanesulfonyl-3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Replaces benzyl with a methanesulfonyl group.
  • Impact : Sulfonamide formation enhances polarity (logP ~0.5), favoring renal excretion. Synthesized in 21–87% yields via sulfonylation reactions .

Heterocyclic and Hybrid Derivatives

a. N-(Pyrimidin-4-ylmethyl)-3-(3-Fluorophenyl)propan-1-amine
  • Structure : Incorporates a pyrimidinylmethyl group and fluorophenyl chain.
  • Impact : Demonstrates nitric oxide synthase inhibition (PDB: 4V3V), highlighting the role of aromatic and heterocyclic motifs in enzyme targeting .
b. N-(5-Methylfuran-2-ylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
  • Structure : Substitutes benzyl with a furan-based group.
  • Marketed as a pharmaceutical intermediate .

Key Physicochemical Parameters

Compound Molecular Weight (g/mol) Calculated logP Water Solubility
N-(3-Chlorobenzyl)-... (Target) 279.78 ~2.5 Moderate
N-(4-Fluorobenzyl)-... 233.28 ~1.8 High
N-(Cyclohexylmethyl)-... 249.38 ~3.0 Low
N-Methanesulfonyl-... 219.27 ~0.5 Very High

Notes: Chlorine in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while fluorine or sulfonyl groups improve solubility .

Future Studies :

  • Biological Profiling : Evaluate the target compound’s antifungal, antibacterial, or enzyme-inhibitory activity.
  • Pharmacokinetics : Assess bioavailability and metabolism in preclinical models.
  • Structural Optimization : Explore hybrid derivatives (e.g., trifluoromethylimidazole) for enhanced stability and potency .

常见问题

Basic: What synthetic routes are available for N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, and how is purity validated?

Methodological Answer:
The synthesis typically involves coupling 3-(1H-imidazol-1-yl)propan-1-amine with 3-chlorobenzyl chloride via nucleophilic substitution. For example, analogous compounds are synthesized by reacting amines with halogenated aromatic precursors in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, often with a base like triethylamine (TEA) to scavenge HCl .
Validation:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR chemical shifts to confirm structural integrity. For instance, aromatic protons from the chlorobenzyl group appear at δ 7.2–7.4 ppm, while imidazole protons resonate at δ 7.6–8.1 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Key steps include:

Crystal Growth : Use slow evaporation from a solvent mixture (e.g., dichloromethane/hexane).

Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

Refinement : Analyze intermolecular interactions (e.g., hydrogen bonds between imidazole N–H and chloride ions) to confirm packing motifs .
Example : A mercury(II) complex with a similar ligand showed tetrahedral coordination, validated by bond angles and torsional parameters .

Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • α-Carbonic Anhydrase Inhibition : Adapt protocols from imidazole-containing sulfonamide studies. Use a stopped-flow CO2_2 hydration assay, monitoring pH changes. Include acetazolamide as a positive control .
  • Kinase Inhibition (e.g., GSK-3β) : Perform fluorescence-based ADP-Glo™ assays with ATP concentrations near KmK_m. Calculate IC50_{50} values via dose-response curves (1 nM–10 µM) .
  • Data Interpretation : Address contradictions (e.g., low solubility skewing IC50_{50}) by validating results with orthogonal methods like SPR or ITC .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 3-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs. Compare logPP (via shake-flask method) and binding affinity (SPR).
  • Case Study : In trypanocidal N-myristoyltransferase inhibitors, replacing chlorine with fluorine improved metabolic stability but reduced target engagement .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions. For example, the chlorobenzyl group may occupy hydrophobic pockets in enzyme active sites .

Basic: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLintCL_{int}) .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC50_{50} values .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:

  • Synthesis of Metal Complexes : React with metal salts (e.g., HgBr2_2) in ethanol/water. Isolate complexes via precipitation or column chromatography.
  • Characterization :
    • UV-Vis : Compare λmax_{max} shifts upon metal binding.
    • EPR : Detect unpaired electrons in paramagnetic complexes (e.g., Cu2+^{2+}) .
    • SCXRD : Confirm coordination geometry (e.g., tetrahedral Hg2+^{2+} complexes with N-donor ligands) .

Basic: How are discrepancies in NMR data resolved during structural elucidation?

Methodological Answer:

  • Decoupling Experiments : Suppress coupling in 1^1H NMR (e.g., distinguish imidazole protons from aromatic signals).
  • 2D NMR : Use HSQC to correlate 1^1H–13^{13}C signals and NOESY to confirm spatial proximity (e.g., benzyl and imidazole groups) .
  • Deuterium Exchange : Identify exchangeable protons (e.g., amine NH2_2) by comparing D2_2O-shaken vs. standard spectra .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Catalyst Recovery : For Pd-catalyzed steps (e.g., Sonogashira coupling), use polymer-supported catalysts or aqueous biphasic systems to improve recyclability .
  • Purification : Replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) for cost-effective scale-up .
  • Yield Optimization : Adjust stoichiometry (e.g., excess 3-chlorobenzyl chloride) and monitor reaction progress via TLC .

Basic: How is isomeric purity ensured during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phase (e.g., hexane/isopropanol).
  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .

Advanced: How can DFT calculations predict nonlinear optical (NLO) properties or electronic transitions?

Methodological Answer:

  • Modeling Workflow :
    • Optimize geometry at B3LYP/6-311++G(d,p).
    • Calculate HOMO-LUMO gaps to predict charge-transfer transitions (e.g., imidazole-to-benzyl).
    • Evaluate hyperpolarizability (β\beta) for NLO applications .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。